Cas no 1396893-05-2 (1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea 化学的及び物理的性質
名前と識別子
-
- 1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea
- AKOS024537277
- 1396893-05-2
- F6195-4712
- VU0535815-1
- 1-cyclopentyl-3-[5-[(E)-3-phenylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
- 1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea
- (E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea
-
- インチ: 1S/C21H24N4O2S/c26-19(11-10-15-6-2-1-3-7-15)25-13-12-17-18(14-25)28-21(23-17)24-20(27)22-16-8-4-5-9-16/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H2,22,23,24,27)/b11-10+
- InChIKey: PDWWAWHEMLRHKF-ZHACJKMWSA-N
- ほほえんだ: S1C(=NC2=C1CN(C(/C=C/C1C=CC=CC=1)=O)CC2)NC(NC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 396.16199719g/mol
- どういたいしつりょう: 396.16199719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 103Ų
1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6195-4712-5μmol |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-2μmol |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-20μmol |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-5mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-10mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-3mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-20mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-1mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-2mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6195-4712-25mg |
1-cyclopentyl-3-{5-[(2E)-3-phenylprop-2-enoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea |
1396893-05-2 | 25mg |
$109.0 | 2023-09-09 |
1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
9. Book reviews
1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}ureaに関する追加情報
Research Brief on 1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea (CAS: 1396893-05-2)
Recent studies on the compound 1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea (CAS: 1396893-05-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazolo[5,4-c]pyridine core and cyclopentyl urea moiety, has garnered attention for its promising biological activities, particularly in targeting protein kinases and other signaling pathways implicated in cancer and inflammatory diseases.
The synthesis of this compound involves a multi-step process, including the condensation of key intermediates to form the thiazolo[5,4-c]pyridine scaffold, followed by the introduction of the cyclopentyl urea group. Recent advancements in synthetic methodologies have improved the yield and purity of the final product, making it more accessible for preclinical studies. Structural-activity relationship (SAR) studies have further elucidated the importance of the (2E)-3-phenylprop-2-enoyl group in enhancing binding affinity to target proteins.
In vitro and in vivo studies have demonstrated that 1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea exhibits potent inhibitory effects on specific kinases, such as PI3K and mTOR, which are critical regulators of cell proliferation and survival. These findings suggest its potential as a targeted therapy for cancers with dysregulated PI3K/mTOR signaling. Additionally, preliminary data indicate anti-inflammatory properties, possibly through modulation of NF-κB pathways.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of the compound, including its solubility, bioavailability, and metabolic stability. Current research efforts are focused on structural modifications to address these limitations while maintaining its therapeutic efficacy. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, 1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea represents a promising candidate for further development in oncology and inflammation-related disorders. Continued research into its mechanism of action and therapeutic potential will be critical for its successful translation into clinical applications.
1396893-05-2 (1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea) 関連製品
- 2034411-27-1(2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)
- 2870642-91-2(Acetic acid, 2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-6-yl]oxy]- )
- 1219826-70-6(Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide)
- 1511467-24-5(5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one)
- 1805381-86-5(4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine)
- 2138214-28-3(4-(4-amino-2H-1,2,3-triazol-2-yl)methylcyclohexan-1-ol)
- 200353-65-7(S-tert-Butyl-D-cysteine Hydrochloride)
- 1849329-73-2(Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-)
- 1260900-12-6(1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid)
- 1804440-29-6(4-Hydroxy-3-methylpyridine-5-acetic acid)




